2-Methylhexane 2-Methylhexane Seven-carbon alkanes with the formula C7H16.
Brand Name: Vulcanchem
CAS No.: 591-76-4
VCID: VC21249820
InChI: InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3
SMILES: CCCCC(C)C
Molecular Formula: C7H16
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight: 100.2 g/mol

2-Methylhexane

CAS No.: 591-76-4

Cat. No.: VC21249820

Molecular Formula: C7H16
CH3CH(CH3)(CH2)3CH3
C7H16

Molecular Weight: 100.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhexane - 591-76-4

Specification

CAS No. 591-76-4
Molecular Formula C7H16
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight 100.2 g/mol
IUPAC Name 2-methylhexane
Standard InChI InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key GXDHCNNESPLIKD-UHFFFAOYSA-N
SMILES CCCCC(C)C
Canonical SMILES CCCCC(C)C
Boiling Point 90.0 °C
90 °C
Flash Point -18 °C c.c.
Melting Point -118.2 °C
-118 °C

Introduction

Chemical Identity and Structure

2-Methylhexane (C₇H₁₆) is an isomer of heptane characterized by a branched structure where a methyl group is attached to the second carbon of a hexane chain. Also known as isoheptane or ethylisobutylmethane, this compound features the structural arrangement CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₃. The branching at the second carbon position creates a more compact molecular geometry compared to linear heptane, significantly influencing its physicochemical properties and reactivity patterns. 2-Methylhexane represents one of the nine possible structural isomers of heptane, with its specific methyl positioning creating distinctive characteristics that differentiate it from related compounds such as 3-methylhexane or 2,2-dimethylpentane.

The CAS Registry Number for 2-Methylhexane is 591-76-4, providing a unique identifier for this specific isomer in chemical databases and regulatory frameworks . Its IUPAC Standard InChIKey is GXDHCNNESPLIKD-UHFFFAOYSA-N, which offers a standardized digital representation of its chemical structure .

Physical Properties

2-Methylhexane exhibits physical properties that reflect its molecular structure and intermolecular forces. As a medium-chain branched alkane, it presents as a colorless, odorless liquid at standard conditions with relatively low polarity.

Fundamental Physical Constants

The physical properties of 2-Methylhexane are comprehensively documented through various analytical techniques and measurements, as presented in Table 1.

PropertyValueUnitsReference
Molecular Weight100.2019g/mol
Boiling Point90°C
Melting Point-118°C
Density0.679g/mL at 25°C
Refractive Index1.384n₂₀/D
Vapor Pressure2.27psi at 37.7°C
Flash Point25°F
Critical Temperature530.5 ± 0.5K
Critical Pressure27.4 ± 0.2bar
Triple Point154.6 ± 0.8K
Water Solubility3.8mg/L at 23°C
Dielectric Constant1.9at 20°C
LogP4.118(estimated)

The physical data reveals that 2-Methylhexane has a slightly lower boiling point compared to its linear isomer n-heptane (98°C), demonstrating how branching reduces intermolecular forces and thereby lowers boiling points. Its extremely low water solubility (3.8 mg/L) is consistent with its highly nonpolar character, while its high LogP value indicates strong lipophilicity. These properties significantly influence its behavior in various chemical, industrial, and environmental contexts.

Preparation Methods

Several synthetic approaches exist for the preparation of 2-Methylhexane, ranging from laboratory-scale processes to industrial production techniques.

Industrial Production

In industrial settings, 2-Methylhexane is often separated from petroleum fractions through sophisticated distillation and refining processes. These methods exploit the slight differences in boiling points between 2-Methylhexane and other isomers to achieve effective separation. The compound is frequently found as an impurity in commercial heptane products, requiring purification for applications demanding high purity.

Chemical Reactivity

2-Methylhexane participates in various chemical reactions, though it generally exhibits the limited reactivity characteristic of saturated hydrocarbons. Its reactivity is primarily governed by the C-H bond activation, which requires substantial energy input or specific catalysts.

Catalytic Reactions

2-Methylhexane participates in various catalytic transformations, including isomerization, cracking, and reforming reactions. These processes are particularly important in petroleum refining and can lead to structural rearrangements or fragmentation of the carbon skeleton.

Applications and Industrial Significance

The unique physical and chemical properties of 2-Methylhexane contribute to its versatility in numerous applications across different industries.

Solvent Applications

Due to its nonpolar nature and solvent properties, 2-Methylhexane serves as an effective medium for various chemical processes:

  • Extraction of nonpolar compounds

  • Component in specialized cleaning formulations

  • Solvent for organic synthesis reactions requiring nonpolar media

  • Carrier for hydrophobic substances in various formulations

Its miscibility with other organic solvents (including acetone, alcohol, benzene, chloroform, ligroin, and ether) enhances its versatility in solvent applications .

Reference Standards

2-Methylhexane serves as an important reference standard in analytical chemistry, particularly in chromatographic applications. Its well-defined properties make it valuable for calibration and method development in gas chromatography and other separation techniques.

Research Applications

In research settings, 2-Methylhexane provides a model compound for studying:

  • Structure-property relationships in branched alkanes

  • Reaction mechanisms and selectivity patterns

  • Catalytic processes involving C-H bond activation

  • Thermodynamic and kinetic parameters of organic reactions

These research applications contribute valuable insights to fundamental chemical understanding and practical applications development.

Hazard ParameterValueUnitsReference
Flash Point25°F
Autoignition Temperature536°F
Explosive Limit~7%
Hazard Class3.1-
Packing GroupII-

The low flash point and moderate explosive limit range indicate that 2-Methylhexane presents a significant fire and explosion hazard, requiring appropriate containment, ventilation, and ignition source control.

Environmental Considerations

The environmental behavior and impact of 2-Methylhexane are important considerations in its life cycle management.

Environmental Fate and Transport

Several physicochemical properties influence the environmental behavior of 2-Methylhexane:

  • Henry's Law Constant: 0.512 atm·m³/mol at 26.9°C, 0.311 at 35.0°C, 0.256 at 45.0°C (indicating significant volatilization potential)

  • Water Solubility: 3.8 mg/L at 23°C (limiting aquatic distribution)

  • LogP: 4.118 (suggesting potential for bioaccumulation)

These properties indicate that when released into the environment, 2-Methylhexane will predominantly partition to air and organic phases rather than water. Its high Henry's Law Constant suggests rapid volatilization from water surfaces, while its low water solubility limits its mobility in aqueous environments.

Environmental Toxicity

The classification of 2-Methylhexane as dangerous for the environment (N) with risk statement 50/53 indicates significant potential toxicity to aquatic organisms with possible long-term adverse effects . This toxicity likely stems from its nonpolar nature, which can disrupt biological membranes and cellular processes.

Regulatory Considerations

Various regulatory frameworks govern the handling, transport, and disposal of 2-Methylhexane:

  • UN 3295 3/PG 2 classification for transport regulations

  • WGK Germany classification: 3 (severe hazard to waters)

  • Various national and regional regulations concerning volatile organic compounds (VOCs)

Compliance with these regulations is essential for legal and environmentally responsible management of this compound.

Analytical Methods

The identification and quantification of 2-Methylhexane employ various analytical techniques tailored to its physical and chemical properties.

Chromatographic Methods

Gas chromatography (GC) represents the primary analytical technique for 2-Methylhexane analysis due to its volatility and thermal stability. Typical GC methods utilize:

  • Nonpolar stationary phases (e.g., dimethylpolysiloxane or 5% phenyl-methylpolysiloxane)

  • Flame ionization detection (FID) for quantification

  • Mass spectrometry (MS) for confirmation and identification

  • Temperature programming to optimize separation from other hydrocarbon isomers

These methods achieve excellent separation from structurally similar compounds, enabling precise identification and quantification.

Spectroscopic Methods

Complementary spectroscopic techniques provide structural confirmation and additional characterization:

  • Infrared (IR) spectroscopy: Characterizes C-H stretching and bending vibrations

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information, particularly through ¹H and ¹³C spectra

  • Mass Spectrometry: Generates fragmentation patterns characteristic of branched alkanes

These spectroscopic approaches enable comprehensive structural verification and purity assessment.

Comparison with Similar Compounds

Comparing 2-Methylhexane with structurally related compounds provides valuable insights into structure-property relationships among alkane isomers.

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Key Structural Feature
2-MethylhexaneC₇H₁₆900.679Methyl branch at C-2 of hexane
n-HeptaneC₇H₁₆980.684Linear heptane chain
3-MethylhexaneC₇H₁₆920.687Methyl branch at C-3 of hexane
2-MethylpentaneC₆H₁₄600.653Methyl branch at C-2 of pentane
3-MethylpentaneC₆H₁₄630.664Methyl branch at C-3 of pentane
3-EthylpentaneC₇H₁₆930.698Ethyl branch at C-3 of pentane
2,2-DimethylpentaneC₇H₁₆790.674Two methyl branches at C-2 of pentane

This comparison illustrates several important trends:

  • Branching lowers boiling points compared to linear isomers (2-Methylhexane boils at 90°C vs. n-heptane at 98°C)

  • The position of branching affects physical properties (2-Methylhexane vs. 3-Methylhexane)

  • Multiple branches further reduce boiling points (2,2-Dimethylpentane boils at 79°C)

  • Branching generally reduces density slightly compared to linear isomers

These structure-property relationships demonstrate how subtle structural variations significantly impact macroscopic properties, with important implications for applications and processing.

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